4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine
Description
4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indazole moiety linked to a piperazine ring, further connected to a thieno[3,2-c]pyridine core. The intricate arrangement of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c1-2-15-12-21-22-17(15)11-14(1)13-23-6-8-24(9-7-23)19-16-4-10-25-18(16)3-5-20-19/h1-5,10-12H,6-9,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKNEFGZFILAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C=NN3)C4=NC=CC5=C4C=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole derivative, which is then reacted with piperazine under specific conditions to form the intermediate compound. This intermediate is subsequently coupled with a thieno[3,2-c]pyridine derivative through a series of reactions involving catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation, or sodium bicarbonate (NaHCO3) in ethanol (EtOH) for neutralization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction typically involves the addition of hydrogen to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving cell signaling pathways and protein interactions.
Industry: The compound is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of phosphatidylinositol-3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is often deregulated in cancer cells . By binding to the active site of PI3K, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase, used in cancer treatment.
LY2835219 (Abemaciclib): A CDK4/6 inhibitor with a similar indazole structure, used in the treatment of breast cancer.
Uniqueness
4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit PI3K sets it apart from other compounds with similar structures, making it a valuable candidate for further research and development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
